molecular formula C7H6ClNO3 B1680323 4-Chloro-6-nitro-m-cresol CAS No. 7147-89-9

4-Chloro-6-nitro-m-cresol

Cat. No. B1680323
CAS RN: 7147-89-9
M. Wt: 187.58 g/mol
InChI Key: JBMGJOKJUYGIJH-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-m-cresol is a bioactive chemical . It is a yellow to greenish powder .


Synthesis Analysis

The synthesis of 4-Chloro-6-nitro-m-cresol involves a solid mixture of phenol and Bi(NO3)3 5H2O or Fe(NO3)3 9H2O. Acetone is added to this mixture, which is then stirred at room temperature under air or at reflux for 2-24 hours .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-nitro-m-cresol is C7H6ClNO3 . Its molecular weight is 187.58 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-6-nitro-m-cresol has a melting point of 132-134 °C, a boiling point of 276.7±35.0 °C, a density of 1.4219 (rough estimate), and a refractive index of 1.6000 (estimate). Its pKa is predicted to be 6.51±0.27 .

Scientific Research Applications

Biomedical Research

4-Chloro-6-nitro-m-cresol has been utilized in biomedical research to study the toxicity of chemicals on cellular organisms. For instance, it was used to evaluate toxicity in Tetrahymena pyriformis through quantitative structure-toxicity relationships . This application is crucial for understanding the environmental impact of chemical compounds and their potential risks to human health.

Agricultural Chemistry

In agriculture, this compound’s derivatives are explored for their potential use as pesticides. The related chemical, 4,6-dinitro-o-cresol (DNOC), has been used as a herbicide, indicating that 4-Chloro-6-nitro-m-cresol could also be investigated for similar applications .

Material Science

In material science, 4-Chloro-6-nitro-m-cresol could be a candidate for creating advanced materials with specific properties, such as enhanced durability or chemical resistance. Its molecular structure allows for potential modifications that could lead to new material innovations .

Environmental Science

The environmental impact of 4-Chloro-6-nitro-m-cresol is a significant area of study. Researchers investigate its biodegradation and the effects of its byproducts on ecosystems. Understanding its behavior in soil and water systems is essential for assessing its environmental safety .

Pharmaceutical Development

Cresol compounds, in general, have medical applications as bactericides, pesticides, and disinfectants. Specific isomers of cresol, like m-cresol, are used as preservatives in pharmaceuticals, suggesting that 4-Chloro-6-nitro-m-cresol could have similar uses .

Biotechnology

In biotechnology, 4-Chloro-6-nitro-m-cresol may serve as a molecular tool for studying protein interactions and enzyme activities. Its reactivity with various biological molecules can help elucidate biological pathways and mechanisms .

Safety and Hazards

4-Chloro-6-nitro-m-cresol is known to cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling and to wear protective gloves and eye protection .

properties

IUPAC Name

4-chloro-5-methyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGJOKJUYGIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064572
Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-chloro-5-methyl-2-nitro-

CAS RN

7147-89-9
Record name 4-Chloro-5-methyl-2-nitrophenol
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Record name 4-Chloro-5-methyl-2-nitrophenol
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Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Record name Phenol, 4-chloro-5-methyl-2-nitro-
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Record name 4-chloro-6-nitro-m-cresol
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Record name 4-CHLORO-5-METHYL-2-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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